molecular formula C₂₀H₂₉NO₃ B1145780 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester CAS No. 104214-18-8

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester

Cat. No.: B1145780
CAS No.: 104214-18-8
M. Wt: 331.45
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves multiple steps, including the dehydrogenation and esterification of precursor compounds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize reaction efficiency and product yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester include:

Uniqueness

What sets this compound apart is its specific structural modifications, which may confer unique properties and applications in research and industry .

Properties

CAS No.

104214-18-8

Molecular Formula

C₂₀H₂₉NO₃

Molecular Weight

331.45

Synonyms

(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester;  Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; 

Origin of Product

United States

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